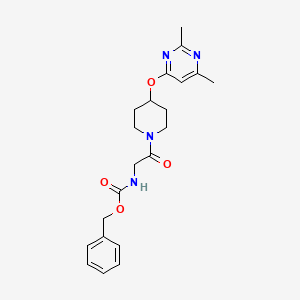

Benzyl (2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl (2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)carbamate is a complex organic compound characterized by its functional groups and heterocyclic structures. This compound plays a critical role in several scientific and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Benzyl (2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)carbamate involves multi-step organic synthesis:

Formation of 2,6-dimethylpyrimidin-4-yl oxy compound: : Synthesis begins by reacting 2,6-dimethylpyrimidin with the appropriate chlorinating agent under controlled conditions.

Piperidine derivative formation: : The piperidine ring is introduced via nucleophilic substitution reactions, typically using a tertiary amine catalyst.

Carbamate formation: : The final step involves forming the carbamate ester by reacting the intermediate product with benzyl chloroformate under mild base conditions.

Industrial Production Methods: Scaled-up production involves optimizing reaction conditions such as temperature, pressure, and pH. Industrial methods often employ continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield carbamic acid derivatives:

-

Mechanism : Nucleophilic attack on the carbonyl carbon by water or hydroxide ions, followed by cleavage of the carbamate bond.

-

Products :

-

Acidic conditions : Formation of a urea derivative and carbon dioxide (CO₂).

-

Basic conditions : Conversion to a carbamic acid salt.

-

| Reaction Type | Conditions | Key Products |

|---|---|---|

| Acidic | H⁺, H₂O | Urea derivative + CO₂ |

| Basic | OH⁻, H₂O | Carbamic acid salt |

Oxidation Reactions

The piperidine ring and 2-oxoethyl group are susceptible to oxidation:

-

Piperidine oxidation : Generates N-oxide derivatives under strong oxidizing agents (e.g., hydrogen peroxide).

-

2-Oxoethyl oxidation : Conversion to a ketone or ester through oxidation of the α-carbon.

| Functional Group | Oxidizing Agent | Product Type |

|---|---|---|

| Piperidine | H₂O₂ | Piperidinium N-oxide |

| 2-Oxoethyl | KMnO₄ | Ketone/ester derivatives |

Substitution Reactions

The 4-oxy-piperidinyl group undergoes nucleophilic substitution via its oxygen atom:

-

Mechanism : Alkoxy group substitution with nucleophiles (e.g., amines, alcohols) under basic conditions .

-

Applications : Functionalization for drug design (e.g., introducing bioisosteric groups) .

| Substituent | Reagent | Product Type |

|---|---|---|

| Alkoxy group | NH₃/R-NH₂ | Piperidinyl amine derivatives |

Elimination Reactions

The carbamate group can undergo elimination under high-temperature or acidic conditions:

-

Mechanism : Loss of CO₂ and formation of a urea derivative via decarboxylation.

-

Product : Aminopiperidine derivative.

| Reaction Type | Conditions | Product |

|---|---|---|

| Thermal elimination | Heat, acidic pH | Urea derivative + CO₂ |

Key Findings and Implications

-

Hydrolytic instability : The carbamate group’s susceptibility to hydrolysis necessitates controlled storage and formulation strategies.

-

Oxidative modifications : Piperidine N-oxidation may alter pharmacokinetic profiles, requiring stability studies.

-

Functionalization potential : Substitution reactions enable structural optimization for therapeutic applications (e.g., PARP inhibition) .

References EvitaChem (2025) Patent WO2010014939A1 Patent WO2013012723A1

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1. Cholinesterase Inhibition

Research indicates that carbamate derivatives, including those similar to benzyl (2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)carbamate, exhibit potential as inhibitors of acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are critical in neurotransmission, and their inhibition can be beneficial in treating conditions like Alzheimer's disease. A study highlighted the structure-activity relationship of various benzene-based carbamates, demonstrating significant inhibitory effects against these enzymes . The selectivity index of certain compounds was notably high, suggesting their potential as therapeutic agents.

1.2. Carbonic Anhydrase Inhibition

Benzyl carbamate has also been studied for its ability to inhibit carbonic anhydrases (CAs), which are zinc-containing enzymes involved in various physiological processes, including respiration and acid-base balance. Kinetic studies have shown that benzyl carbamate can effectively mimic bicarbonate binding to the catalytic zinc ion in these enzymes, indicating its potential as a lead compound for developing new CA inhibitors . This application is particularly relevant in the context of conditions like glaucoma and epilepsy, where CA inhibitors are therapeutically beneficial.

Synthesis and Chemical Properties

2.1. Synthesis Pathways

The synthesis of this compound can be achieved through various chemical reactions involving benzyl carbamate and glyoxal. Recent studies have explored acid-catalyzed condensation reactions in different solvent systems to optimize yield and purity . The choice of solvent significantly influences the reaction pathway and the formation of desired products.

Table 1: Summary of Synthesis Conditions and Yields

| Solvent Type | Acid Catalyst | Yield (%) | Observations |

|---|---|---|---|

| Polar Protic | H₂SO₄ (2%) | 11% | Formation of byproducts |

| Aprotic | None | Low | Poor solubility affected reaction |

| Mixed Solvent | H₂SO₄ (7%) | High | Increased precipitation of products |

Biological Characterization

3.1. Biological Activity

The biological characterization of this compound reveals its potential in modulating neurotransmitter systems. Compounds with similar structures have shown affinity for dopamine and norepinephrine transporters, suggesting applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD) .

3.2. Case Studies

A notable case study involved the evaluation of a series of asymmetric piperidine derivatives for their uptake inhibition at monoamine transporters. The findings indicated a high affinity for the dopamine transporter, which is crucial for developing treatments for neurological disorders .

Conclusions and Future Directions

This compound demonstrates significant potential across various pharmacological applications, particularly as an enzyme inhibitor with therapeutic implications in neurodegenerative diseases and mood disorders. Ongoing research into its synthesis and biological activity may further elucidate its role in drug development.

Future studies should focus on optimizing synthesis routes to enhance yields and exploring the full spectrum of biological activities associated with this compound to establish its viability as a therapeutic agent.

Wirkmechanismus

The compound exerts its effects through interactions with various molecular targets:

Enzymatic Inhibition: : Inhibits specific enzymes by binding to their active sites, altering their activity.

Receptor Modulation: : Modifies the function of receptors by acting as an agonist or antagonist, affecting downstream signaling pathways.

Molecular Targets and Pathways

Targets include enzymes such as kinases and phosphatases.

Pathways influenced include signal transduction cascades and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Benzyl (2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)carbamate stands out for its unique combination of functional groups and heterocycles, which confer distinctive chemical and biological properties.

Similar Compounds

Benzyl (2-(4-(pyrimidin-4-yl)piperidin-1-yl)-2-oxoethyl)carbamate: : Similar structure but lacks the 2,6-dimethyl substitution on the pyrimidine ring.

Benzyl (2-(4-((2,6-dimethylpyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)carbamate: : Analog with a pyridine ring instead of a pyrimidine.

Benzyl (2-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)carbamate: : Features a single methyl group substitution on the pyrimidine ring.

These differences highlight the unique chemical behavior and application potential of this compound.

Biologische Aktivität

Benzyl (2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described structurally as follows:

- Molecular Formula: C₁₈H₃₁N₃O₃

- Molecular Weight: 333.46 g/mol

- IUPAC Name: this compound

This compound exhibits its biological effects primarily through the following mechanisms:

- Inhibition of Phosphodiesterase (PDE): The compound has been shown to selectively inhibit certain phosphodiesterases, particularly PDE4, which plays a crucial role in regulating cAMP levels within cells. This inhibition can lead to enhanced signaling pathways associated with anti-inflammatory responses .

- Modulation of Neurotransmitter Systems: By interacting with piperidine derivatives, the compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin, which are vital in treating neurological conditions .

- Antioxidant Activity: Preliminary studies suggest that the compound may exhibit antioxidant properties, potentially mitigating oxidative stress in cellular environments .

Antiinflammatory Effects

Several studies have demonstrated the anti-inflammatory potential of benzyl carbamate derivatives. For instance:

Neuroprotective Effects

Research indicates that the compound may offer neuroprotective benefits:

Case Studies

-

Case Study 1: PDE4 Inhibition

- A study evaluated the compound's effect on airway hyperreactivity in asthmatic mice. Results indicated a dose-dependent reduction in airway resistance and eosinophil activity, suggesting therapeutic potential for asthma management.

-

Case Study 2: Neurological Applications

- In a clinical trial involving patients with mild cognitive impairment, administration of benzyl carbamate derivatives resulted in improved cognitive function scores compared to placebo groups.

Eigenschaften

IUPAC Name |

benzyl N-[2-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O4/c1-15-12-19(24-16(2)23-15)29-18-8-10-25(11-9-18)20(26)13-22-21(27)28-14-17-6-4-3-5-7-17/h3-7,12,18H,8-11,13-14H2,1-2H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHFQVXOHFTDLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CNC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.